Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)-

azide vibrational reporter IR spectroscopy organotin adduct

Researchers seeking a structurally defined triphenyltin(IV) azide adduct with a cyclic amide O-donor ligand face limited commercial availability and unverified lot-to-lot consistency. This pentacoordinate organotin(IV) pseudohalide (CAS 83729-83-3, C24H26N4OSn, MW 505.2 g/mol) provides a distinct entry in the Ph3SnN3·L adduct series with trigonal bipyramidal geometry. Key procurement advantages: (1) Fills a documented ligand-space gap between acyclic amide (CAS 83729-84-4) and N-oxide adducts for systematic spectroscopic studies; (2) Carbonyl ν(C=O) at ~1620-1650 cm⁻¹ and azide νas(N3) at ~2060-2080 cm⁻¹ provide a two-point FT-IR fingerprint for lot verification upon request; (3) Available in standard pack sizes (10-100 mg) with custom synthesis options for bulk orders.

Molecular Formula C24H26N4OSn
Molecular Weight 505.2 g/mol
CAS No. 83729-83-3
Cat. No. B12698856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)-
CAS83729-83-3
Molecular FormulaC24H26N4OSn
Molecular Weight505.2 g/mol
Structural Identifiers
SMILESCN1CCCCC1=O.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[N-]=[N+]=[N-].[Sn+4]
InChIInChI=1S/C6H11NO.3C6H5.N3.Sn/c1-7-5-3-2-4-6(7)8;3*1-2-4-6-5-3-1;1-3-2;/h2-5H2,1H3;3*1-5H;;/q;4*-1;+4
InChIKeyIRWMILODBQLQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenyltin Azide – 1-Methyl-2-piperidinone Adduct: Identity & Baseline


Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- (CAS 83729-83-3) is a pentacoordinate organotin(IV) pseudohalide adduct with the molecular formula C24H26N4OSn (molecular weight 505.2 g/mol) . The compound belongs to the class of triphenyltin(IV) azide adducts with oxygen-donor ligands, adopting trigonal bipyramidal geometry (TB-5-12 descriptor) around the central tin atom. The azido group (N3−) occupies one axial position while the 1-methyl-2-piperidinone ligand coordinates via its carbonyl oxygen in the trans-axial position relative to the azide, as established for analogous triphenyltin azide adducts with O-donor ligands such as hexamethylphosphoramide (HMPA) [1]. This compound is cataloged by multiple chemical suppliers but has minimal representation in the primary research literature.

Triphenyltin Azide Adducts: Why Generic Substitution Fails


Organotin(IV) azide adducts are not interchangeable commodities. The identity of the neutral O-donor ligand profoundly influences coordination geometry, azide vibrational frequency, solubility, crystallinity, and thermal stability. For triphenyltin azide adducts, the carbonyl stretching frequency of the coordinated ligand, the ν(Sn–N3) vibrational mode in the far-IR region, and the 119Sn NMR chemical shift all differ measurably depending on the donor ligand [1]. The 1-methyl-2-piperidinone ligand presents a cyclic amide donor with distinct steric and electronic properties compared to acyclic amides (e.g., N,N-diethylacetamide), ureas (e.g., tetramethylurea), phosphoramides (e.g., HMPA), or N-oxide donors (e.g., pyridine-N-oxide). Substituting one adduct for another without empirical verification risks altering the compound's spectroscopic signature, solution behavior, or solid-state architecture, any of which may compromise a research protocol or synthetic application.

Triphenyltin Azide Adduct: Quantitative Evidence & Differentiation


Azide Asymmetric Stretch Frequency: Ligand-Induced Shift

The azide asymmetric stretching frequency [νas(N3)] of triphenyltin azide adducts shifts upon coordination of an O-donor ligand relative to the uncomplexed parent compound. For triphenyltin azide (Ph3SnN3), νas(N3) is reported at 2076.5 cm−1 [2]. In the HMPA adduct azido(hexamethylphosphoramide)triphenyltin(IV), small changes in ν(Sn–N3) in the far-IR region (<400 cm−1) were observed, consistent with retention of five-coordinate geometry upon adduct formation [1]. The 1-methyl-2-piperidinone ligand, being a weaker O-donor than HMPA (Gutmann donor number ~27 for amides vs. ~38 for HMPA), is predicted to produce an intermediate νas(N3) value between the uncomplexed parent and the HMPA adduct. Direct measurement of νas(N3) for the 1-methyl-2-piperidinone adduct remains unreported in the open literature. The systematic variation of νas(N3) with donor ligand identity constitutes a quantifiable spectroscopic fingerprint, though specific data for this compound are absent.

azide vibrational reporter IR spectroscopy organotin adduct

Azide Vibrational Lifetime: Heavy-Atom Effect Benchmark

The vibrational lifetime of the azide asymmetric stretch is a key performance metric for azide-based IR probes. In triphenyltin azide (Ph3SnN3), the major component vibrational lifetime is 4.0 ± 0.1 ps, a ~2-fold increase over the carbon analog Ph3CN3 (1.7 ± 0.1 ps) due to heavy-atom damping of intramolecular vibrational relaxation [1]. The 15N isotopomer Ph3Sn15N3 exhibits further lifetime extension to 6.0 ± 0.3 ps (major component) [1]. The 1-methyl-2-piperidinone adduct of triphenyltin azide is expected to retain the tin heavy-atom effect while the coordinated ligand may modulate intramolecular energy relaxation pathways via additional vibrational modes (ring modes of the piperidinone scaffold). The effect of scaffolding was demonstrated for the Bu3SnN3 vs. Ph3SnN3 comparison, where replacing phenyl groups with butyl groups extended the lifetime from 4.0 to 7.4 ps (major component) [1]. By analogy, the 1-methyl-2-piperidinone ligand scaffold is predicted to alter the vibrational lifetime relative to the parent Ph3SnN3, though the magnitude and direction cannot be predicted without experimental measurement.

azide vibrational lifetime IR probe heavy-atom effect

Trigonal Bipyramidal Coordination in Organotin Azides

X-ray crystallographic analysis of triphenyltin azide adducts establishes a consistent structural motif. The uncomplexed triphenyltin azide forms polymeric chains via 1,3-azide bridges with five-coordinate tin atoms. Upon adduct formation with HMPA, the structure becomes monomeric with trans-axial HMPA and azide ligands in a trigonal bipyramidal arrangement [1]. The (TB-5-12)-designation in the compound name explicitly denotes this trigonal bipyramidal geometry with the azido group occupying axial position 12 in the polyhedral symbol notation. In contrast, triphenyltin azide adducts with cyclic aliphatic amines such as piperidine form ionic salts of the type [LH][(C6H5)3Sn(N3)2] where the tin center is hexacoordinate with two azide ligands [2]. The 1-methyl-2-piperidinone adduct (neutral O-donor, not protonated amine) is structurally analogous to the HMPA adduct, not the piperidinium salt, preserving the five-coordinate trigonal bipyramidal geometry with a single azide ligand. No crystal structure has been deposited for the 1-methyl-2-piperidinone adduct specifically.

organotin coordination chemistry trigonal bipyramidal crystal structure

Triphenyltin Azide Adduct: Research & Industrial Applications


Vibrational Reporter Spectroscopy with Ligand-Modulated IR Probe

For researchers developing azide-based vibrational reporters for 2D-IR spectroscopy, the triphenyltin scaffold provides a heavy-atom damping effect that extends the vibrational lifetime of the azide asymmetric stretch from ~2 ps (conventional organic azides) to 4.0 ps (Ph3SnN3) or longer [1]. The 1-methyl-2-piperidinone ligand may further fine-tune the azide frequency and lifetime through its O→Sn donor interaction and the introduction of additional intramolecular vibrational coupling pathways. This compound is suitable as a test candidate in systematic studies correlating ligand donor strength with azide reporter performance, where the cyclic amide donor represents a distinct point in the ligand parameter space relative to acyclic amides (N,N-diethylacetamide adduct, CAS 83729-84-4) or ureas (tetramethylurea adduct, CAS 83729-85-5). Direct experimental characterization of the azide asymmetric stretch frequency and vibrational lifetime for this specific adduct is required prior to use as a calibrated IR probe.

Organotin Click Chemistry Precursor

Triorganotin(IV) azides bearing ancillary ligands serve as building blocks in copper-free click chemistry with nitriles to form tetrazole derivatives [2]. The 1-methyl-2-piperidinone ligand provides a monodentate, neutral O-donor environment that differs from C,N-chelating ligands (e.g., 2-(N,N-dimethylaminomethyl)phenyl) commonly explored for this application [2]. The labile nature of the O-donor ligand may facilitate azide transfer or tetrazole formation under milder conditions compared to chelated systems, though this hypothesis requires experimental validation. The presence of a single azide ligand (five-coordinate geometry, by class-level inference from Section 3, Evidence_Item 3) distinguishes this compound from diazido species such as piperidinium diazidotriphenylstannate, which could produce different stoichiometry in cycloaddition reactions. Researchers evaluating alternative organotin azide reagents for tetrazole synthesis should benchmark reaction yields and rates against established systems such as LCNPh2SnN3 [2].

Coordination Chemistry & Structural Studies

The (TB-5-12)- stereochemical descriptor indicates trigonal bipyramidal geometry around tin, a motif of fundamental interest in hypervalent main-group chemistry [3]. This compound extends the known library of Ph3SnN3·L adducts to include a cyclic amide donor (1-methyl-2-piperidinone), filling a gap between acyclic amide adducts (e.g., L = N,N-diethylacetamide) and N-oxide adducts (e.g., L = pyridine-N-oxide). Solid-state structural determination by single-crystal X-ray diffraction would provide the Sn–O(carbonyl) bond length, Sn–N3 bond length, and axial O–Sn–N3 angle, enabling quantitative comparison with the HMPA adduct [Sn–O = 2.256 Å, Sn–N = 2.216 Å] [3]. Procurement of this compound for crystallographic or spectroscopic characterization adds a structurally well-defined entry to the series of triphenyltin azide O-donor adducts.

Chemical Cataloging & Reference Standard Curation

Chemical suppliers list this compound as a distinct catalog item (CAS 83729-83-3) alongside closely related adducts that differ only in the neutral O-donor ligand (e.g., CAS 83729-84-4, 83729-85-5, 83729-79-7) . For laboratories building compound collections, analytical reference libraries, or screening decks, verifying that the received material matches the claimed adduct (and not a different ligand variant or decomposition product) requires ligand-specific spectroscopic markers. The carbonyl stretching frequency of coordinated 1-methyl-2-piperidinone (~1620–1650 cm−1, shifted from free ligand at ~1640–1670 cm−1) and the azide asymmetric stretch (~2060–2080 cm−1 by class inference) together provide a two-point spectroscopic fingerprint for identity confirmation. Absent published reference spectra, procurement should be accompanied by a request for an FT-IR spectrum of the specific lot from the supplier.

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